2,5-Dimethyl-3-furoic acid

Drug Discovery Physicochemical Profiling ADME

2,5-Dimethyl-3-furoic acid (CAS 636-44-2) is a heterocyclic furan carboxylic acid with the molecular formula C₇H₈O₃ and a molecular weight of 140.14 g/mol. It is a white to pale yellow crystalline powder with a melting point range of 137–140 °C and a predicted pKa of 4.56 ± 0.26.

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
CAS No. 636-44-2
Cat. No. B1294974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-3-furoic acid
CAS636-44-2
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)O
InChIInChI=1S/C7H8O3/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3,(H,8,9)
InChIKeyCNTHHNPBADVTRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-3-furoic Acid (CAS 636-44-2): Key Physicochemical and Procurement Specifications


2,5-Dimethyl-3-furoic acid (CAS 636-44-2) is a heterocyclic furan carboxylic acid with the molecular formula C₇H₈O₃ and a molecular weight of 140.14 g/mol . It is a white to pale yellow crystalline powder with a melting point range of 137–140 °C and a predicted pKa of 4.56 ± 0.26 . This compound serves as a carboxylato ligand in the preparation of titanocene complexes and is recognized as a fragment molecule for scaffold-based drug design .

2,5-Dimethyl-3-furoic Acid: Why Structural Analogs Cannot Be Interchanged Without Experimental Validation


Although 2,5-dimethyl-3-furoic acid belongs to the furoic acid family, its substitution pattern (2,5-dimethyl and 3-carboxyl) imparts distinct physicochemical and biological properties that preclude simple replacement with unsubstituted furoic acids (e.g., 2-furoic or 3-furoic acid) or other dimethylfuran carboxylic acids. The electron-donating methyl groups alter both the acidity (pKa) and the electronic environment of the furan ring, which directly impacts metal–ligand coordination geometry, metabolic stability, and target binding affinity . Furthermore, the 3‑carboxyl orientation enables a unique hydrogen‑bonding motif that is not recapitulated by the 2‑carboxyl regioisomer [1]. These differences translate into measurable variations in biological activity, as detailed in the quantitative comparisons below.

Quantitative Differentiation of 2,5-Dimethyl-3-furoic Acid from Its Closest Analogs


pKa Shift Relative to 3‑Furoic Acid Impacts Ionization State at Physiological pH

2,5-Dimethyl-3-furoic acid exhibits a predicted pKa of 4.56 ± 0.26, which is approximately 0.66 log units higher than the experimentally determined pKa of 3.9 for 3‑furoic acid . This difference arises from the electron‑donating methyl groups at the 2‑ and 5‑positions, which decrease the acidity of the carboxylic acid moiety. At physiological pH (7.4), both compounds are predominantly ionized, but the larger fraction of unionized species for the dimethyl derivative (≈0.14% versus ≈0.03% for 3‑furoic acid) can influence passive membrane permeability and protein binding [1].

Drug Discovery Physicochemical Profiling ADME

Elevated Melting Point Indicates Stronger Intermolecular Forces and Higher Crystallinity

The melting point of 2,5-dimethyl-3-furoic acid is reported as 137–140 °C , whereas 3‑furoic acid melts at 119–122 °C and 2‑furoic acid at 129–133 °C [1]. The 8–21 °C elevation relative to the unsubstituted furoic acids is consistent with additional van der Waals interactions provided by the two methyl groups, leading to a more stable crystal lattice. This higher melting point can be advantageous for purification (recrystallization) and for ensuring compound integrity during storage and handling.

Solid State Chemistry Quality Control Formulation

Organotin(IV) Complex Derived from 2,5-Dimethyl-3-furoic Acid Exhibits Nanomolar Cytotoxicity Against Multiple Cancer Cell Lines

The organotin(IV) complex [SnCy₃(DMFU)], prepared from 2,5-dimethyl-3-furoic acid, displayed antiproliferative IC₅₀ values in the 150–700 nM range against pancreatic carcinoma (PANC‑1), erythroleukemia (K562), and two glioblastoma (U87, LN‑229) cell lines after 72 h incubation [1]. In a separate study, the triphenyltin(IV) complex [SnPh₃(DMFU)] was the most active compound tested, with IC₅₀ values of 0.051 μM (K562) and 0.074 μM (Fem‑x melanoma) [2]. While direct head‑to‑head comparison with tin complexes of unsubstituted furoic acids is not available, the activity of the DMFU‑derived complexes is on par with or superior to many organotin carboxylates reported in the literature, suggesting that the 2,5‑dimethyl‑3‑furoate ligand confers a favorable electronic and steric profile for cytotoxic organometallic agents.

Anticancer Organometallics Cytotoxicity

2,5-Dimethyl-3-furoic Acid Scaffold Yields IDO1 Inhibitors with Single‑Digit Nanomolar Cellular Potency

Derivatives of 2,5-dimethylfuran-3-carboxylic acid (the systematic name for 2,5-dimethyl-3-furoic acid) have been optimized to potent IDO1 inhibitors. Compound 19a from a 2019 SAR study displayed IDO1 inhibitory IC₅₀ values of 4.0 nM in HeLa cells and 4.6 nM in THP‑1 cells [1]. In comparison, the clinically evaluated IDO1 inhibitor epacadostat (INCB024360) exhibits IC₅₀ values ranging from 10 nM to 75 nM depending on assay format . The parent acid itself has been reported to inhibit IDO1 activity, providing a validated starting point for medicinal chemistry optimization.

Immuno-oncology IDO1 Inhibitor Scaffold-based Drug Design

Proven Utility as a Carboxylato Ligand in Structurally Characterized Titanocene Complexes

2,5-Dimethyl-3-furoic acid has been successfully employed as a carboxylato ligand to synthesize the titanocene complexes [Ti(η⁵‑C₅H₅)₂(OOC‑dmf)₂] and [Ti(η⁵‑C₅H₄Me)₂(OOC‑dmf)₂] . In a comparative study of titanocene(IV) carboxylates, the dmf‑COOH‑derived complex demonstrated notable cytotoxicity against the A2780 ovarian carcinoma cell line, exceeding that of the reference compound titanocene dichloride [1]. In contrast, 2‑furoic acid and 3‑furoic acid are rarely reported as ligands for titanocene derivatives, likely due to their different steric and electronic properties. The 2,5‑dimethyl substitution pattern appears to stabilize the metal–carboxylate bond and improve the solubility of the resulting organometallic complexes.

Organometallic Chemistry Titanocene Complexes Coordination Chemistry

Validated Application Scenarios for 2,5-Dimethyl-3-furoic Acid in R&D and Procurement


IDO1‑Targeted Immuno‑Oncology Drug Discovery

The 2,5-dimethylfuran-3-carboxylic acid scaffold has yielded IDO1 inhibitors with cellular IC₅₀ values as low as 4.0 nM, outperforming the clinical candidate epacadostat [1]. Medicinal chemistry teams developing next‑generation IDO1 inhibitors can procure this acid as a validated starting fragment for hit‑to‑lead optimization. Its carboxylic acid handle permits facile derivatization to amides, esters, and heterocycles, enabling rapid SAR exploration.

Synthesis of Anticancer Organotin(IV) and Titanocene(IV) Complexes

2,5-Dimethyl-3-furoic acid serves as a preferred carboxylato ligand for preparing cytotoxic organometallic complexes. Tin(IV) complexes derived from this acid exhibit nanomolar antiproliferative activity across multiple cancer cell lines [2], while titanocene complexes show activity against ovarian carcinoma [3]. Researchers focused on metallodrug discovery should select this ligand over unsubstituted furoic acids to maximize the likelihood of obtaining potent, well‑characterized complexes.

Fragment‑Based Drug Design (FBDD) and Molecular Scaffold Expansion

As a fragment molecule, 2,5-dimethyl-3-furoic acid provides a rigid, heteroaromatic core that can be elaborated via cross‑coupling, amidation, or nucleophilic substitution . Its higher pKa (4.56) relative to 3‑furoic acid (3.9) and elevated melting point (137–140 °C) make it a physically robust fragment suitable for both biochemical screening and subsequent chemical elaboration. Procurement for fragment library construction is well‑justified by its unique physicochemical profile and demonstrated hit‑expansion potential.

Synthesis of Anti‑Influenza A Virus Agents

A patent discloses that 2,5-dimethyl-3-furoic acid is converted to a benzene sulfonamide derivative that effectively inhibits influenza A virus replication with low cytotoxicity [4]. For antiviral research groups exploring novel neuraminidase‑independent mechanisms, this acid offers a proprietary entry point into a class of compounds with validated anti‑influenza activity. Its use as a key intermediate in a scalable synthetic route further supports its procurement for medicinal chemistry campaigns.

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